2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid typically involves the nitration of 4-chlorophenylacetic acid followed by hydrolysis. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Post-nitration, the compound undergoes purification steps such as recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and appropriate solvents like ethanol or methanol.
Esterification: Carboxylic acids, acid chlorides, or anhydrides in the presence of acid catalysts.
Major Products Formed
Reduction: 2-(4-Chloro-2-aminophenyl)-2-hydroxyacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenyl disulfide: Shares the chloro and nitro substituents but differs in the presence of a disulfide linkage.
(4-Chloro-2-nitrophenyl)acetic acid: Similar structure but lacks the hydroxy group.
Uniqueness
2-(4-Chloro-2-nitrophenyl)-2-hydroxyacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The hydroxyacetic acid moiety adds to its versatility in chemical synthesis and potential biological activities.
Properties
Molecular Formula |
C8H6ClNO5 |
---|---|
Molecular Weight |
231.59 g/mol |
IUPAC Name |
2-(4-chloro-2-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClNO5/c9-4-1-2-5(7(11)8(12)13)6(3-4)10(14)15/h1-3,7,11H,(H,12,13) |
InChI Key |
LZWRNAZZVFTRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(C(=O)O)O |
Origin of Product |
United States |
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